

An In-depth Technical Guide to 1-Propylcyclopentanol: Chemical Properties and Structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *1-Propylcyclopentanol*

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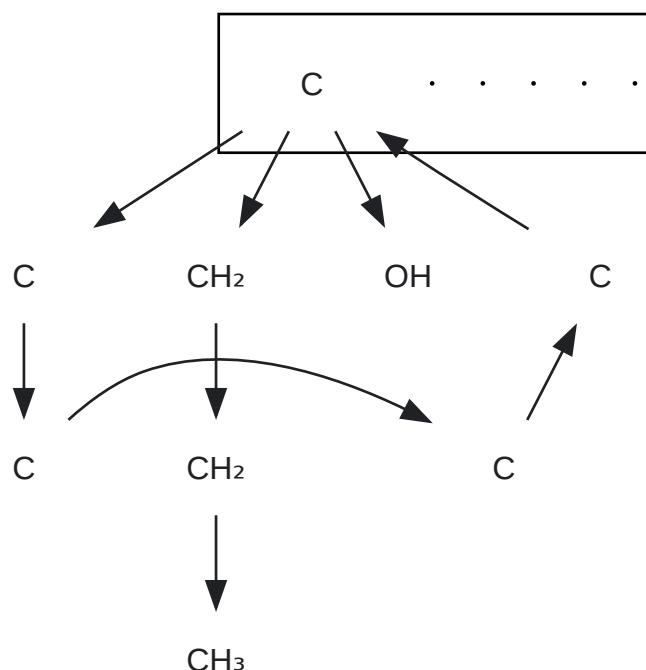
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of **1-Propylcyclopentanol**. The information is presented to be a valuable resource for researchers, scientists, and professionals in drug development and other chemical sciences.

Chemical Structure and Identification

1-Propylcyclopentanol is a tertiary alcohol with a propyl group and a hydroxyl group attached to the same carbon atom of a cyclopentane ring.[1][2]

IUPAC Name: 1-propylcyclopentan-1-ol[3] CAS Number: 1604-02-0[3] Molecular Formula: C₈H₁₆O[3] Molecular Weight: 128.21 g/mol [3] Synonyms: 1-Propyl-1-cyclopentanol, Cyclopentanol, 1-propyl-, NSC 95423, BRN 1919731[3]



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Caption: 2D Chemical Structure of **1-Propylcyclopentanol**.

Physicochemical Properties

The following table summarizes the key physicochemical properties of **1-Propylcyclopentanol**. The data has been compiled from various sources, and minor variations may exist.

Property	Value	Unit	Source(s)
Physical State	Liquid	-	[2]
Appearance	Colorless to pale yellow	-	[2]
Odor	Characteristic	-	[2]
Boiling Point	171.7 - 173.55	°C	[4]
Melting Point	-37.5	°C	[4]
Density	0.904 - 0.927	g/cm ³	[4]
Refractive Index	1.469	-	
Solubility	Soluble in organic solvents, limited solubility in water	-	[2]

Synthesis of 1-Propylcyclopentanol

The most common and efficient method for the laboratory synthesis of **1-Propylcyclopentanol** is the Grignard reaction.[1] This involves the nucleophilic addition of a propylmagnesium halide (a Grignard reagent) to cyclopentanone.[1]



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Caption: Workflow for the Synthesis of **1-Propylcyclopentanol** via Grignard Reaction.

Experimental Protocol: Synthesis via Grignard Reaction

The following is a representative experimental protocol for the synthesis of **1-Propylcyclopentanol**. Disclaimer: This is a generalized procedure and should be adapted and performed with appropriate safety precautions by qualified personnel.

Materials:

- Magnesium turnings
- Iodine crystal (optional, as initiator)
- Propyl bromide
- Anhydrous diethyl ether or tetrahydrofuran (THF)
- Cyclopentanone
- Saturated aqueous ammonium chloride (NH_4Cl) solution or dilute hydrochloric acid (HCl)
- Anhydrous sodium sulfate (Na_2SO_4) or magnesium sulfate (MgSO_4)
- Standard laboratory glassware for anhydrous reactions (e.g., round-bottom flask, dropping funnel, condenser)

Procedure:

- Preparation of the Grignard Reagent:
 - All glassware must be oven-dried to ensure anhydrous conditions.
 - In a round-bottom flask equipped with a magnetic stirrer, condenser, and a dropping funnel, place magnesium turnings.
 - Add a small crystal of iodine if necessary to initiate the reaction.
 - Add a solution of propyl bromide in anhydrous ether dropwise to the magnesium turnings. The reaction is exothermic and should be controlled by the rate of addition to maintain a gentle reflux.

- Once the reaction has started (indicated by cloudiness and bubbling), continue the addition of the propyl bromide solution.
- After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent (propylmagnesium bromide).
- Reaction with Cyclopentanone:
 - Cool the Grignard reagent solution in an ice bath.
 - Add a solution of cyclopentanone in anhydrous ether dropwise to the stirred Grignard reagent. Maintain a low temperature during the addition.
 - After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
- Work-up and Purification:
 - Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid. This will protonate the intermediate alkoxide and dissolve the magnesium salts.
 - Transfer the mixture to a separatory funnel. Separate the organic layer.
 - Extract the aqueous layer with diethyl ether.
 - Combine the organic layers and wash with brine (saturated NaCl solution).
 - Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
 - Filter to remove the drying agent and remove the solvent by rotary evaporation.
 - The crude **1-Propylcyclopentanol** can be purified by distillation under reduced pressure.

Spectroscopic Characterization

Spectroscopic techniques are essential for the structural elucidation and confirmation of **1-Propylcyclopentanol**.

Infrared (IR) Spectroscopy

The IR spectrum of **1-Propylcyclopentanol** will exhibit characteristic absorption bands for a tertiary alcohol.^[1] A strong, broad absorption in the region of 3500-3200 cm^{-1} is indicative of the O-H stretching vibration, broadened due to hydrogen bonding.^[5] A strong C-O stretching vibration is expected in the 1260-1050 cm^{-1} region.^[5]

Representative Experimental Protocol for IR Spectroscopy:

- Sample Preparation: For a liquid sample like **1-Propylcyclopentanol**, a neat (undiluted) spectrum can be obtained by placing a drop of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.^[6] Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the liquid directly on the ATR crystal.^[7]
- Data Acquisition: The spectrum is typically recorded over the mid-infrared range (4000-400 cm^{-1}). A background spectrum of the empty sample holder (or clean ATR crystal) is recorded first and automatically subtracted from the sample spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: The proton NMR spectrum will provide information on the different types of protons and their connectivity in the molecule. The spectrum is expected to show signals for the propyl group (a triplet for the methyl group and two multiplets for the methylene groups) and the cyclopentyl ring protons (multiple overlapping multiplets). The hydroxyl proton will appear as a singlet, the chemical shift of which can vary depending on the concentration and solvent.

¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for each of the eight carbon atoms in their unique chemical environments. The carbon attached to the hydroxyl group will be significantly deshielded and appear at a lower field.

Representative Experimental Protocol for NMR Spectroscopy:

- Sample Preparation:

- For ^1H NMR, dissolve 5-25 mg of **1-Propylcyclopentanol** in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl_3).^[4]
- For ^{13}C NMR, a more concentrated solution (50-100 mg in 0.6-0.7 mL of solvent) is generally required due to the lower natural abundance of the ^{13}C isotope.^[4]
- An internal standard, such as tetramethylsilane (TMS), is typically added for chemical shift referencing.
- The solution should be filtered into a 5 mm NMR tube to remove any particulate matter.^[1]

- Data Acquisition:
 - The NMR spectrometer is tuned and the magnetic field is shimmed for homogeneity.
 - For ^{13}C NMR, typical parameters might involve a 30° pulse angle and a relaxation delay of 2-5 seconds to obtain a quantitative spectrum, although for routine identification, shorter delays are often used.^[8]

Biological Activity and Signaling Pathways

There is no significant information available in the scientific literature to suggest that **1-Propylcyclopentanol** has specific biological activities or is involved in any signaling pathways. It is primarily used as a chemical intermediate and a model compound in organic chemistry research.

Safety Information

1-Propylcyclopentanol is considered harmful if swallowed.^[3] It is advisable to handle this chemical with appropriate personal protective equipment, including gloves and safety glasses, in a well-ventilated area. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

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- To cite this document: BenchChem. [An In-depth Technical Guide to 1-Propylcyclopentanol: Chemical Properties and Structure]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b158262#1-propylcyclopentanol-chemical-properties-and-structure>]

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